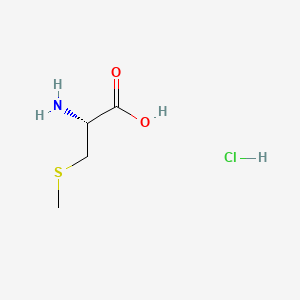

L-Cysteine, S-methyl-, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Cysteine, S-methyl-, hydrochloride is a derivative of the amino acid L-cysteine. It is a compound that features a methyl group attached to the sulfur atom of cysteine, and it is often used in its hydrochloride form to enhance its stability and solubility. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

L-Cysteine, S-methyl-, hydrochloride, also known as (2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride, is a derivative of the amino acid cysteine . The primary targets of this compound are enzymes and proteins that contain cysteine residues. The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile .

Mode of Action

The compound can undergo redox reactions, exhibiting antioxidant properties . It is typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms . It serves as a major precursor for the synthesis of glutathione .

Biochemical Pathways

This compound participates in various biochemical pathways. It is synthesized in the human body when there is sufficient methionine available . The sulfur in the compound is derived from methionine, which is converted to homocysteine through the intermediate S-adenosylmethionine . Cystathionine beta-synthase then combines homocysteine and serine to form the asymmetrical thioether cystathionine . The enzyme cystathionine gamma-lyase converts the cystathionine into cysteine and alpha-ketobutyrate .

Pharmacokinetics

It is known that cysteine, a related compound, is rapidly absorbed after oral administration . Significant first-pass metabolism by the small intestine and liver results in the incorporation of cysteine into protein peptide chains and the formation of a variety of metabolites .

Result of Action

The action of this compound results in various molecular and cellular effects. It plays a crucial role in the formation of proteins by establishing disulfide bridges, a type of covalent bond that plays a fundamental role in the folding and stabilization of the tertiary structure of the proteins, thereby supporting their biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the application of L-Cysteine Hydrochloride has been shown to delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes . This suggests that the compound’s action can be influenced by factors such as temperature, light, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

L-Cysteine, S-methyl-, hydrochloride is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it has been shown to function in a novel antioxidative system in Escherichia coli . The nature of these interactions is often through the thiol group present in the compound, which can form disulfide bonds, contributing to the stability and function of proteins .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to function in a novel antioxidative system in Escherichia coli, indicating its role in cellular redox reactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . Detailed studies on the specific metabolic pathways involving this compound are currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Cysteine, S-methyl-, hydrochloride can be synthesized through several methods. One common approach involves the methylation of L-cysteine using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is then converted to its hydrochloride form by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors where the methylation reaction is carried out under controlled conditions. The process is optimized for high yield and purity, and the final product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

L-Cysteine, S-methyl-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

Reduction: The compound can be reduced back to its thiol form from disulfides.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Disulfides and sulfoxides.

Reduction: Thiol derivatives.

Substitution: Various alkylated cysteine derivatives.

Scientific Research Applications

L-Cysteine, S-methyl-, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of peptides and other complex molecules.

Biology: Studied for its role in protein structure and function, as well as its involvement in redox reactions.

Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives

Comparison with Similar Compounds

Similar Compounds

L-Cysteine: The parent compound, which lacks the methyl group.

S-Methyl-L-cysteine: Similar structure but without the hydrochloride component.

N-Acetyl-L-cysteine: Another derivative of cysteine with different functional groups

Uniqueness

L-Cysteine, S-methyl-, hydrochloride is unique due to its enhanced solubility and stability provided by the hydrochloride form. This makes it particularly useful in various applications where these properties are advantageous .

Biological Activity

L-Cysteine, S-methyl-, hydrochloride (often referred to as S-methyl-L-cysteine or SMC) is a sulfur-containing amino acid derivative that has garnered attention for its biological activities, particularly in antioxidant defense, metabolic regulation, and potential therapeutic applications. This article explores the biological activity of S-methyl-L-cysteine, detailing its mechanisms of action, effects on various biological systems, and relevant research findings.

S-methyl-L-cysteine is characterized by its molecular formula C4H9NO2S and a molecular weight of approximately 135.18 g/mol. It acts as a substrate for methionine sulfoxide reductase A (MSRA), an enzyme involved in the antioxidant defense system. By participating in redox reactions, SMC helps maintain cellular redox balance and protect against oxidative stress, which is implicated in various diseases including diabetes and neurodegenerative disorders .

Biological Activities

1. Antioxidant Effects

Research indicates that S-methyl-L-cysteine exhibits significant antioxidant properties. In a study involving male Wistar rats fed a high-fructose diet, administration of SMC (100 mg/kg body weight/day) resulted in reduced levels of malondialdehyde (a marker of oxidative stress) and increased antioxidant enzyme activities such as glutathione peroxidase and catalase . The results demonstrated that SMC could effectively mitigate oxidative stress and inflammation associated with metabolic syndrome.

2. Anti-Inflammatory Effects

SMC has also been shown to exert anti-inflammatory effects. In the aforementioned rat study, treatment with SMC led to decreased levels of tumor necrosis factor-alpha (TNF-α), suggesting a reduction in systemic inflammation . This property may have implications for conditions characterized by chronic inflammation.

3. Neuroprotective Properties

Emerging research points to the neuroprotective effects of SMC. It has been suggested that compounds similar to SMC can reverse opioid-induced respiratory depression without compromising analgesic effects . This indicates potential applications in pain management therapies where respiratory side effects are a concern.

Table 1: Summary of Key Studies on S-Methyl-L-Cysteine

Clinical Implications

The biological activities of S-methyl-L-cysteine suggest several clinical implications:

- Metabolic Disorders : Given its ability to improve insulin sensitivity and reduce oxidative stress, SMC may be beneficial for individuals with metabolic syndrome or type 2 diabetes.

- Pain Management : Its neuroprotective properties could make SMC a valuable adjunct in pain management protocols, particularly for patients requiring opioid therapy.

- Infectious Diseases : The ability to ameliorate damage from infections like cryptosporidiosis highlights its potential role in treating gastrointestinal diseases.

Properties

IUPAC Name |

(2R)-2-amino-3-methylsulfanylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNYIBJHUZRRSK-DFWYDOINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.